Cas no 18729-48-1 (3-Methylcyclopentanol)

3-Methylcyclopentanol is a versatile cyclic alcohol featuring a methyl substituent at the third position. It exhibits excellent solubility in organic solvents, making it ideal for a wide range of synthetic applications. The presence of the methyl group enhances its reactivity, facilitating various transformations. Its cyclic structure contributes to its stability, ensuring reliable performance in chemical reactions.
3-Methylcyclopentanol structure
3-Methylcyclopentanol structure
Product Name:3-Methylcyclopentanol
CAS No:18729-48-1
MF:C6H12O
MW:100.158882141113
MDL:MFCD00001368
CID:143476
PubChem ID:86785
Update Time:2025-06-24

3-Methylcyclopentanol Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanol,3-methyl-
    • 3-methylcyclopentan-1-ol
    • (+-)-3-methylcyclopentanol
    • 3-Methyl-1-cyclopentanol
    • 3-Methylcyclopentanol,mixture of isomers
    • 3-methylcyclopentyl alcohol
    • Cyclopentanol,3-methyl
    • l-3-methylcyclopentanol
    • 3-METHYLCYCLOPENTANOL
    • 3-methylcyclopentanol, mixed isomers
    • 3-methylcyclopentanol,mixtureofisomers
    • 3-Methylcyclopentanol, Mixture of isoMers 99%
    • (+/-)-3-METHYLCYCLOPENTANOL, 99%, MIXTUR E OF ISOMERS
    • GEO-01804
    • FT-0608059
    • 18729-48-1
    • Cyclopentanol, 3-methyl-
    • D76706
    • EINECS 242-540-1
    • DTXSID70864853
    • A880590
    • MFCD00001368
    • J-012054
    • SY147742
    • Z1233224917
    • CS-0107204
    • AKOS005255219
    • 3-methyl-cyclopentanol
    • SCHEMBL181737
    • NS00125934
    • EN300-128231
    • DA-08875
    • 3-Methylcyclopentanol
    • MDL: MFCD00001368
    • Inchi: 1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
    • InChI Key: VEALHWXMCIRWGC-UHFFFAOYSA-N
    • SMILES: OC1CCC(C)C1

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 61.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: Not available
  • Density: 0.91 g/mL at 25 °C(lit.)
  • Melting Point: -0.75°C (estimate)
  • Boiling Point: 149-150 °C(lit.)
  • Flash Point: Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
  • Refractive Index: n20/D 1.446(lit.)
  • PSA: 20.23000
  • LogP: 1.16730
  • Solubility: Not available

3-Methylcyclopentanol Security Information

  • Symbol: GHS02
  • Signal Word:Warning
  • Hazard Statement: H226
  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10
  • Safety Instruction: S16
  • HazardClass:3.2
  • PackingGroup:III
  • Risk Phrases:R10
  • Packing Group:III
  • Safety Term:3.2
  • Packing Group:III
  • Hazard Level:3.2

3-Methylcyclopentanol Customs Data

  • HS CODE:2906199090
  • Customs Data:

    China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-Methylcyclopentanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M219688-50mg
3-Methylcyclopentanol
18729-48-1
50mg
$98.00 2023-05-18
TRC
M219688-100mg
3-Methylcyclopentanol
18729-48-1
100mg
$115.00 2023-05-18
TRC
M219688-500mg
3-Methylcyclopentanol
18729-48-1
500mg
$ 95.00 2022-06-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
196169-5G
3-Methylcyclopentanol
18729-48-1
5g
¥1867.65 2023-12-09
eNovation Chemicals LLC
D747927-250mg
3-Methylcyclopentanol
18729-48-1 95+%
250mg
$245 2023-09-04
eNovation Chemicals LLC
D747927-1g
3-Methylcyclopentanol
18729-48-1 95+%
1g
$170 2024-06-07
TRC
M219688-10mg
3-Methylcyclopentanol
18729-48-1
10mg
$87.00 2023-05-18
Enamine
EN300-128231-0.05g
3-methylcyclopentan-1-ol, Mixture of diastereomers
18729-48-1 95%
0.05g
$19.0 2023-05-03
Enamine
EN300-128231-0.1g
3-methylcyclopentan-1-ol, Mixture of diastereomers
18729-48-1 95%
0.1g
$22.0 2023-05-03
Enamine
EN300-128231-0.25g
3-methylcyclopentan-1-ol, Mixture of diastereomers
18729-48-1 95%
0.25g
$32.0 2023-05-03

3-Methylcyclopentanol Production Method

3-Methylcyclopentanol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18729-48-1)3-Methylcyclopentanol
Order Number:A880590
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:01
Price ($):499.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:18729-48-1)3-METHYLCYCLOPENTANOL
Order Number:sfd1707
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 3-Methylcyclopentanol

Chemical Profile of 3-Methylcyclopentanol (CAS No. 18729-48-1)

3-Methylcyclopentanol, identified by the Chemical Abstracts Service Number (CAS No.) 18729-48-1, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This cyclic alcohol, characterized by a methyl-substituted cyclopentane ring and a hydroxyl functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The molecular structure of 3-Methylcyclopentanol consists of a five-membered cyclopentane ring substituted with a methyl group at the 3-position and a hydroxyl group at the 1-position. This configuration imparts distinct reactivity patterns, making it a versatile building block for more complex molecules. The compound’s solubility profile, which includes moderate solubility in polar organic solvents but limited solubility in water, further influences its utility in different chemical processes.

In recent years, 3-Methylcyclopentanol has been explored for its potential applications in pharmaceutical synthesis. Its structural motif is reminiscent of natural products found in plants and microorganisms, suggesting possible bioactivities. Researchers have been particularly interested in its role as a precursor for more complex heterocyclic compounds, which are prevalent in medicinal chemistry. The compound’s ability to undergo various transformations, such as oxidation to ketones or reduction to alcohols, underscores its importance as a synthetic intermediate.

One of the most compelling areas of research involving 3-Methylcyclopentanol is its use in the development of novel drug candidates. The cyclopentane ring is a common scaffold in biologically active molecules due to its ability to mimic the conformational flexibility of natural products. For instance, derivatives of 3-Methylcyclopentanol have been investigated for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and are targeted by a wide range of therapeutic agents.

Recent studies have also highlighted the role of 3-Methylcyclopentanol in materials science. Its unique molecular structure allows it to be incorporated into polymers and coatings, where it can enhance properties such as flexibility and thermal stability. Additionally, the compound’s ability to form hydrogen bonds makes it useful in designing functional materials with specific interactions, such as adhesives or lubricants.

The synthesis of 3-Methylcyclopentanol itself has been optimized through various methodologies. Traditional approaches involve the reduction of cyclopentanone derivatives or the reaction of cyclopentanone with methyl Grignard reagents. However, modern synthetic techniques have enabled more efficient and sustainable routes to this compound. For example, biocatalytic methods using engineered enzymes have been explored to produce 3-Methylcyclopentanol with higher selectivity and lower environmental impact.

The pharmacological potential of 3-Methylcyclopentanol has not gone unnoticed by academic and industrial researchers. Preclinical studies have demonstrated that certain derivatives exhibit promising biological activity without significant toxicity. These findings have spurred interest in developing libraries of related compounds for high-throughput screening assays. Such efforts aim to identify new therapeutic agents that could address unmet medical needs.

The industrial production of 3-Methylcyclopentanol is also evolving with advancements in chemical engineering and process optimization. Continuous flow reactors have been employed to improve yield and reduce waste, aligning with green chemistry principles. Furthermore, the integration of computational modeling into synthetic design has allowed researchers to predict the behavior of 3-Methylcyclopentanol derivatives before experimental validation, thereby accelerating the drug discovery pipeline.

In conclusion, 3-Methylcyclopentanol (CAS No. 18729-48-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new possibilities for this molecule, its importance as a chemical intermediate and potential therapeutic agent is likely to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18729-48-1)3-Methylcyclopentanol
A880590
Purity:99%
Quantity:10g
Price ($):499.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:18729-48-1)3-METHYLCYCLOPENTANOL
sfd1707
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email